1,2-Dihydro-beclomethasone dipropionate
Overview
Description
1,2-Dihydro-beclomethasone dipropionate is a derivative of beclomethasone dipropionate . It is known for its strong local vasoconstrictive action, which is stronger than hydrocortisone. It also has a local anti-inflammatory effect that is five times stronger than fluorohydrocortisone and deflazacort .
Synthesis Analysis
The synthesis of beclomethasone dipropionate, which is structurally similar to 1,2-Dihydro-beclomethasone dipropionate, has been reported in the literature . The synthesis involves the use of readily available steroidal intermediates and has been scaled up to gram and kilogram levels with a yield of 82% .Molecular Structure Analysis
The molecular formula of 1,2-Dihydro-beclomethasone dipropionate is C28H39ClO7 . The average mass is 523.058 Da and the monoisotopic mass is 522.238403 Da .Scientific Research Applications
Differential Potency on Human T-lymphocyte Cytokine Production and Osteoblast Activity Beclomethasone dipropionate (BDP) is utilized in asthma treatment. It's metabolized to 17‐beclomethasone monopropionate, which shows a higher affinity for corticosteroid receptors than the parent compound. Research has explored BDP's differential potency in human peripheral blood mononuclear cells and osteoblasts, highlighting its impact on cytokine production and osteoblast activity compared to dexamethasone (Seeto et al., 2000).
Pharmacological Studies and Therapeutic Trials BDP has been studied for its pharmacological properties, particularly in asthma. It is absorbed well orally but exhibits low systemic activity due to metabolic inactivation in the liver. Therapeutic trials have demonstrated BDP's efficacy in reducing asthma symptoms, with limited suppression of plasma cortisol at typical doses, indicating minimal adverse systemic effects (Brogden et al., 2012).
Formulation and Crystallography The formulation of BDP for inhalation therapy, particularly with HFA-134a, has been a significant research area. Studies in crystallography have focused on BDP's crystalline structure, grown in mixtures like HFA-134a and ethanol. These studies aid in understanding BDP's physicochemical properties, which are crucial for its efficacy and stability in inhalation therapy (Harris et al., 2003).
Use in Gastrointestinal Disorders BDP has shown promise in treating gastrointestinal disorders like ulcerative colitis. Its gut-selective mechanism of action potentially reduces systemic corticosteroid concentrations, thus improving the safety profile compared to other conventional corticosteroids (Rizzello et al., 2018).
Effect on Adrenal Function Research has also investigated BDP's effect on the Hypothulamo-Pituitary-Adrenal axis, especially when administered intranasally and inhaled. These studies are crucial in understanding BDP's systemic impact and its safety profile in different administration routes (Harris et al., 1974).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYWVYNTDYWTI-XYWKZLDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728245 | |
Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-beclomethasone dipropionate | |
CAS RN |
114371-33-4 | |
Record name | 1,2-Dihydro-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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